molecular formula C13H26ClN B13474189 2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride

2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride

Cat. No.: B13474189
M. Wt: 231.80 g/mol
InChI Key: ISOSCEVXGWSXQB-UHFFFAOYSA-N
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Description

2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride (CAS: 2758004-83-8) is a spirocyclic amine hydrochloride salt with the molecular formula C₁₃H₂₅N·HCl and a molecular weight of 231.805 g/mol . Its structure features a spiro[5.5]undecane core, where two cyclohexane rings share a central carbon atom, appended with an ethanamine moiety. The compound’s rigid spirocyclic framework may confer unique physicochemical properties, such as enhanced metabolic stability or stereochemical control, compared to linear or non-spiro analogs.

Key structural attributes include:

  • SMILES: Cl.NCCC1CCC2(CCCCC2)CC1
  • InChI: InChI=1S/C13H25N.ClH/c14-11-6-12-4-9-13(10-5-12)7-2-1-3-8-13;/h12H,1-11,14H2;1H
  • IUPAC Name: 2-spiro[5.5]undecan-3-ylethanamine hydrochloride

This compound is typically supplied as a pure solid, stored at room temperature, and used in research settings for applications such as medicinal chemistry or material science .

Properties

Molecular Formula

C13H26ClN

Molecular Weight

231.80 g/mol

IUPAC Name

2-spiro[5.5]undecan-3-ylethanamine;hydrochloride

InChI

InChI=1S/C13H25N.ClH/c14-11-6-12-4-9-13(10-5-12)7-2-1-3-8-13;/h12H,1-11,14H2;1H

InChI Key

ISOSCEVXGWSXQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC(CC2)CCN.Cl

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Synthesis via 1,3-Dipolar Cycloaddition

Research Insight:
Choi et al. (2020) describe the extension of nitrone cycloaddition chemistry to generate tricyclic amines, including spiro compounds, through a cascade of imine formation, cyclization, and dipolar cycloaddition reactions. The process involves:

  • Preparation of suitable ketone precursors bearing halide leaving groups.
  • Heating with amino acids or esters (e.g., glycine or glycine esters) to promote imine formation.
  • Cycloaddition of azomethine ylides to generate the spirocyclic core.

Reaction Scheme:

Ketone with halide + Glycine ester → Imine formation → Cycloaddition → Spirocyclic amine

Key Conditions:

  • Elevated temperatures (~100°C)
  • Use of polar solvents like acetonitrile (ACN)
  • Catalysis with bases such as potassium carbonate (K₂CO₃)

Research Findings:
The stereochemistry of the product was confirmed via X-ray crystallography, indicating a preferred S-shape geometry of the azomethine ylide during cycloaddition, which influences the stereoselectivity of the product.

Nucleophilic Substitution on Spirocyclic Halides

Method:
Starting from a brominated or chlorinated spiro[5.5]undecan-3-yl derivative, nucleophilic substitution with ethan-1-amine or its derivatives can afford the corresponding amino compound.

Reaction Conditions:

  • Reflux in polar aprotic solvents such as acetonitrile or dichloromethane
  • Use of bases like potassium carbonate or triethylamine to facilitate substitution
  • Reaction times typically range from 4–24 hours

Example:

Spiro[5.5]undecan-3-yl halide + Ethan-1-amine → Amino spiro compound

Post-Processing:
Conversion to hydrochloride salt via treatment with hydrogen chloride gas or hydrochloric acid in dilute solution, followed by crystallization.

Reductive Amination

Approach:
Involves the formation of a Schiff base between a ketone or aldehyde precursor and ethan-1-amine, followed by reduction to yield the primary amine hydrochloride salt.

Procedure:

  • Mix ketone precursor with ethan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
  • Acidify the mixture with hydrochloric acid to obtain the hydrochloride salt.

Reaction Scheme:

Ketone + Ethan-1-amine → Schiff base → Reduction → Hydrochloride salt

Advantages:
Provides high selectivity and yields, especially suitable for complex spirocyclic frameworks.

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Product Yield Stereoselectivity References
Cycloaddition (1,3-dipolar) Halogenated ketone + Glycine ester Glycine ester, K₂CO₃ 100°C, ACN Moderate to high Stereoselective (confirmed by X-ray) Choi et al., 2020
Nucleophilic substitution Spiro[5.5]undecan-3-yl halide Ethan-1-amine Reflux, polar aprotic solvent Variable Moderate Literature reports
Reductive amination Ketone precursor Ethan-1-amine, NaBH₃CN Room temperature, acid workup High Stereoselective General organic synthesis protocols

Reaction Schemes and Pathways

Cycloaddition Pathway

[Ketone with halide] + Glycine ester → (Heat) → Azomethine ylide formation → 1,3-Dipolar cycloaddition → Spirocyclic amine

Nucleophilic Substitution Pathway

Spiro[5.5]undecan-3-yl halide + Ethan-1-amine → (Reflux) → Amino spiro compound

Reductive Amination Pathway

Ketone + Ethan-1-amine → (Imine formation) → Reduction with NaBH₃CN → Hydrochloride salt

Additional Considerations and Notes

  • Stereochemistry Control:
    Stereoselectivity during cycloaddition is influenced by the geometry of the azomethine ylide and the reaction conditions, as verified by X-ray crystallography (Choi et al., 2020).

  • Reaction Optimization:
    Parameters such as temperature, solvent polarity, and base strength are critical for maximizing yield and stereoselectivity.

  • Purification:
    Products are typically purified via silica gel chromatography or recrystallization from suitable solvents.

  • Safety and Handling: Precautions should be taken when handling halogenated compounds and strong acids/bases, with appropriate personal protective equipment.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under standard conditions:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of a base (e.g., triethylamine) to form secondary amines.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) or anhydrides in dichloromethane at 0–25°C .

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetyl chloride, CH₂Cl₂, 0°C → RTN-Acetyl derivative98%
Alkylation(2-Bromoethyl)benzene, DMF, 50°CPhenethyl-substituted amine93.5%

Reduction and Hydrogenation

The compound participates in reductive transformations:

  • Boc Deprotection : Removal of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) .

  • Catalytic Hydrogenation : Hydrogenolysis of benzyl-protected intermediates with 10% Pd/C under 50 psi H₂ .

Reaction TypeConditionsOutcomeApplication
Hydrogenolysis10% Pd/C, H₂ (50 psi), EtOH, 50°CDebenzylation to free amineIntermediate purification
LiAlH₄ ReductionTetrahydrofuran (THF), refluxAlcohol to amine conversionFunctional group interconversion

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines, which are critical in medicinal chemistry for targeting enzymes or receptors :

  • Example : Condensation with 4-nitrobenzaldehyde in ethanol yields a stable Schiff base, confirmed by NMR and HPLC.

Salt Formation and Stability

As a hydrochloride salt, it demonstrates:

  • pH-Dependent Solubility : Freely soluble in water (>10 mg/mL) but precipitates in alkaline conditions .

  • Stability : Degrades under strong oxidizing agents (e.g., H₂O₂) or prolonged exposure to light.

Spirocyclic Framework Reactivity

The spiro[5.5]undecane core influences steric and electronic properties:

  • Ring-Opening Reactions : Resistant to hydrolysis under acidic/basic conditions due to strain-free bicyclic structure .

  • Functionalization : Electrophilic substitution at the bridgehead carbon is hindered, favoring reactions at the ethylamine side chain .

Synthetic Protocols

Key steps in its synthesis include:

  • Spirocyclic Amine Formation : Cyclization of piperidone derivatives with ethyl cyanacetate under basic conditions .

  • Ethylamine Side-Chain Introduction : Alkylation with ethylene oxide followed by HCl salt precipitation.

This compound’s versatility in alkylation, acylation, and redox reactions makes it valuable for drug discovery, particularly in developing sigma receptor ligands . Its stability and modular reactivity warrant further exploration in targeted therapeutics.

Mechanism of Action

The mechanism of action of 2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially affecting their function. The ethan-1-amine group can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Spirocyclic Frameworks

  • Target Compound : The spiro[5.5]undecane system introduces conformational rigidity , which may enhance binding selectivity in receptor-ligand interactions compared to flexible chains in phenylalkylamines (e.g., 2-(2,5-dimethoxyphenyl)ethan-1-amine HCl) .

Aromatic vs. Aliphatic Substituents

  • Indole Derivatives : 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine HCl features an indole ring , enabling π-π stacking interactions in biological targets, a property absent in the aliphatic spiro[5.5]undecane system .

Hypothesized Pharmacological Implications

While direct pharmacological data for 2-{spiro[5.5]undecan-3-yl}ethan-1-amine HCl is unavailable, comparisons with structurally related compounds suggest:

  • Metabolic Stability : The absence of aromatic rings or heteroatoms could reduce cytochrome P450-mediated metabolism compared to indole- or dioxaspiro-containing analogs .

Biological Activity

2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride, with the CAS number 2758004-83-8, is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₂₆ClN
Molecular Weight231.80 g/mol
CAS Number2758004-83-8
IUPAC Name2-spiro[5.5]undecan-3-ylethanamine; hydrochloride

Biological Activity

Research indicates that compounds related to this compound exhibit various biological activities, particularly in the context of neuropharmacology and metabolic disorders.

1. Neuropharmacological Effects
Studies on similar spiro compounds suggest potential applications in treating neurological disorders. For instance, spiro[5.5]undecane derivatives have been shown to influence neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression .

2. Metabolic Disorders
The compound's structural similarity to other bioactive molecules indicates possible roles in obesity and metabolic syndrome treatment. Research highlights that spiro compounds can modulate metabolic pathways, potentially aiding in weight management and metabolic regulation .

While specific mechanisms for this compound are not fully elucidated, insights can be drawn from studies on related compounds:

  • Receptor Interaction : Compounds with similar structures often interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
  • Enzyme Inhibition : Some derivatives have shown inhibitory effects on enzymes involved in metabolic processes, suggesting a role in regulating energy balance and lipid metabolism .

Case Studies

Several studies have explored the biological activity of spiro compounds:

Case Study 1: Obesity Treatment
A study investigated the effects of a spiro compound on weight loss in animal models. The results indicated a significant reduction in body weight and fat mass, attributed to enhanced energy expenditure and altered lipid metabolism .

Case Study 2: Pain Management
Another study assessed the analgesic properties of spiro compounds similar to this compound. The findings revealed that these compounds could reduce pain perception through modulation of pain pathways, suggesting potential for developing new analgesics .

Q & A

Q. What are the established synthetic routes for 2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common synthesis involves alkylation or amination of spiro[5.5]undecan-3-amine intermediates followed by HCl salt formation. For example, coupling spiro[5.5]undecan-3-amine·HCl with biphenyl carboxamide under anhydrous conditions using coupling agents (e.g., EDC·HCl) achieves 84% yield after flash chromatography . Optimization includes:
  • Catalyst selection : Use of triethylamine to neutralize HCl byproducts.
  • Purification : Automated flash chromatography with gradients (e.g., 0–30% EtOAc/hexane) to isolate the hydrochloride salt .
  • Temperature control : Room temperature reactions to minimize side products .

Q. How is structural characterization of this spirocyclic compound performed, and what analytical data are critical for validation?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3) resolves spiro ring protons (δ 1.25–1.88 ppm) and amine/ethylene groups (δ 3.97 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 348.4 [M+H]+^+) .
  • Elemental analysis : Validate purity (e.g., C: 82.99%, H: 8.42%, N: 3.99%) .

Q. What purification strategies are recommended for removing byproducts during synthesis?

  • Methodological Answer :
  • Flash chromatography : Use silica gel with polar/non-polar solvent gradients (e.g., dichloromethane/methanol) .
  • Recrystallization : Dissolve in hot ethanol, cool to −20°C, and filter to isolate crystalline hydrochloride salts .

Advanced Research Questions

Q. How does the spiro[5.5]undecane ring’s puckering affect the compound’s conformational stability and receptor binding?

  • Methodological Answer :
  • Computational modeling : Apply Cremer-Pople coordinates to quantify puckering amplitude (q) and phase angle (φ) using crystallographic data .
  • MD simulations : Compare energy minima for planar vs. puckered conformers to predict bioactive conformations .
  • Receptor docking : Map steric compatibility with target sites (e.g., serotonin receptors) using spiro ring flexibility .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Orthogonal assays : Compare in vitro (e.g., radioligand binding) and cellular (e.g., cAMP accumulation) results to identify assay-specific artifacts .
  • Metabolic stability tests : Incubate with liver microsomes to assess if rapid degradation explains discrepancies .
  • Buffer optimization : Adjust pH (6.5–7.4) and ion concentration to mimic physiological conditions .

Q. How can hygroscopicity of the hydrochloride salt be mitigated during storage and handling?

  • Methodological Answer :
  • Lyophilization : Freeze-dry under vacuum to remove residual water and store in desiccators with silica gel .
  • Inert packaging : Use argon-flushed vials to prevent moisture absorption .
  • Thermogravimetric analysis (TGA) : Monitor weight loss (%) at 25–100°C to determine optimal storage temperature .

Q. What derivatization approaches enhance the compound’s solubility for in vivo studies without compromising activity?

  • Methodological Answer :
  • PEGylation : Attach polyethylene glycol (PEG) chains via amine-reactive linkers (e.g., NHS esters) .
  • Prodrug design : Synthesize acetylated or phosphorylated derivatives hydrolyzed in vivo .
  • Co-solvent systems : Use cyclodextrins or lipid nanoparticles in PBS (pH 7.4) for intravenous administration .

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